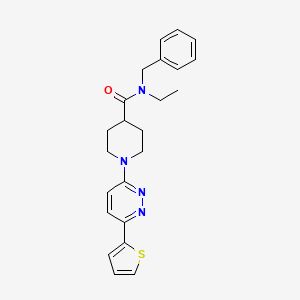![molecular formula C17H21N5O3 B2356607 N-(2-((6-(エチルアミノ)-2-メチルピリミジン-4-イル)アミノ)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 1203212-48-9](/img/structure/B2356607.png)
N-(2-((6-(エチルアミノ)-2-メチルピリミジン-4-イル)アミノ)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound with a complex molecular structure that features a benzo[d][1,3]dioxole core linked to a pyrimidine moiety through an ethylamino bridge This compound, with its unique arrangement of functional groups, presents a broad range of potential applications in various scientific fields, including chemistry, biology, medicine, and industry
科学的研究の応用
Chemistry: Its unique structure allows it to serve as a building block for the synthesis of more complex molecules or polymers.
Biology: It can be used as a probe or ligand in biochemical studies, potentially interacting with biological macromolecules like proteins or nucleic acids.
Medicine: There is potential for pharmaceutical applications, including use as a lead compound for drug discovery targeting specific enzymes or receptors.
Industry: This compound's functional groups make it useful in material science for developing new materials with specific properties, such as optical or electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediates. The process may begin with the nitration of benzo[d][1,3]dioxole, followed by amination to introduce the carboxamide group. The pyrimidine moiety can be introduced via a coupling reaction with 2-methyl-4-aminopyrimidine. Subsequent ethylation and deprotection steps yield the final compound. Reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane or dimethyl sulfoxide (DMSO), maintained at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial-scale production of this compound may involve optimizing the synthetic route to minimize steps and improve yield. Automation and continuous flow processes can enhance efficiency. Purification techniques such as recrystallization, chromatography, or distillation are used to obtain a high-purity product. The scalability of the reaction depends on factors like solvent choice, reaction time, and temperature control.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where functional groups like the ethylamino side chain might be oxidized to form corresponding oxo derivatives.
Reduction: Reductive reactions can target the nitro groups or pyrimidine ring, potentially leading to hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d][1,3]dioxole or pyrimidine rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reducing Agents: Reductive reactions often use hydrogen gas (H₂) in the presence of Pd/C or lithium aluminium hydride (LiAlH₄).
Substitution Conditions: Reagents like sodium hydride (NaH) or bromine (Br₂) in polar aprotic solvents (e.g., THF) facilitate substitution reactions.
Major Products: The primary products of these reactions vary, including oxidized derivatives with additional oxygen functionalities, reduced compounds with saturated rings or amino groups, and substituted derivatives with diverse functional groups introduced at specific positions.
作用機序
The compound’s mechanism of action largely depends on its interaction with target molecules:
Molecular Targets and Pathways:
Target Enzymes: It might inhibit or activate specific enzymes, depending on how its functional groups interact with the enzyme's active site.
Receptor Binding: Binding to cellular receptors can initiate signaling pathways, influencing cellular responses.
類似化合物との比較
N-(2-Aminopyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Shares structural similarities but lacks the ethylamino and methyl groups.
N-(2-(Pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar core structure, differing in the side chain attached to the pyrimidine ring.
Uniqueness:
Structural Diversity: The ethylamino and 2-methyl groups in the pyrimidine ring introduce unique steric and electronic properties, influencing reactivity and biological activity.
Functional Versatility: The combination of functional groups in this compound offers a diverse range of chemical and biological interactions, distinguishing it from simpler analogs.
Overall, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a fascinating compound with significant potential in various research and industrial applications, attributed to its distinct structural features and versatile reactivity.
特性
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-3-18-15-9-16(22-11(2)21-15)19-6-7-20-17(23)12-4-5-13-14(8-12)25-10-24-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,20,23)(H2,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGHPMRSSETKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2356527.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)


![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)

![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)


![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
